6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester
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Description
6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C8H10N2O3S and its molecular weight is 214.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Modification and Applications of Xylan
Xylan derivatives, through chemical modifications such as esterification, have been utilized to produce biopolymer ethers and esters with specific properties. These modifications leverage functional groups, substitution degrees, and patterns to generate materials with tailored characteristics for various applications, including drug delivery systems. Such research underlines the importance of chemical modifications like esterification in enhancing the utility of biopolymers, potentially applicable to modifying pyrimidine derivatives for specific scientific applications (Petzold-Welcke et al., 2014).
Tautomerism of Nucleic Acid Bases
The study of tautomeric equilibria, particularly in nucleic acid bases, highlights the role of molecular interactions in influencing the stability and reactivity of compounds. This research provides insight into how environmental interactions can affect the tautomeric forms of purines and pyrimidines, which is crucial for understanding the biochemical behavior of such compounds, including potential derivatives of the compound (Person et al., 1989).
Metabolism of Aspartyl Moiety of Aspartame
Research into the metabolism of aspartame, a compound that shares a functional resemblance with pyrimidine derivatives through the presence of ester groups, sheds light on how these types of compounds are processed biologically. Understanding the metabolic pathways of such compounds can inform their applications in drug design and pharmacological studies (Ranney & Oppermann, 1979).
Biosynthesis of Ectoine in Halotolerant Methanotrophs
The biosynthesis of ectoine, a protective compound produced by microorganisms, involves enzymes that could be structurally related or have functional similarities to pyrimidine derivatives. Research in this area may offer perspectives on engineering biosynthetic pathways for the production of similar compounds or derivatives with specific properties for scientific or industrial applications (Reshetnikov et al., 2011).
Synthesis of Pyrimidoquinolines
The synthesis of pyrimidoquinolines from barbituric acid derivatives highlights the versatility of pyrimidine cores in synthesizing biologically active compounds. This research underscores the synthetic potential of pyrimidine derivatives, including "6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester," for developing novel therapeutic agents (Nandha Kumar et al., 2001).
properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-sulfanylidene-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-3-13-7(11)5-4(2)9-8(12)10-6(5)14/h3H2,1-2H3,(H2,9,10,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWPOCBDNMHKCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1=S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383441 |
Source
|
Record name | SBB053951 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13996-05-9 |
Source
|
Record name | SBB053951 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.